4,5-dichloro-1H-indazole
Overview
Description
4,5-Dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 4 and 5 positions of the indazole ring imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a synthetic intermediate.
Mechanism of Action
Target of Action
4,5-Dichloro-1H-indazole is a derivative of the imidazole compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones . Additionally, iodine-mediated intramolecular aryl and sp3 C-H amination has been employed for the synthesis of indazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various functionalized indazole derivatives.
Scientific Research Applications
4,5-Dichloro-1H-indazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without chlorine substitutions.
3-Chloro-1H-indazole: A similar compound with a chlorine atom at the 3 position.
5-Bromo-1H-indazole: A brominated analog with a bromine atom at the 5 position.
Uniqueness
4,5-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
4,5-dichloro-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQOQVDJFLFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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